ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate typically involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction is carried out under reflux conditions to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of the dichlorophenyl and furan moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
299164-17-3 |
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Molecular Formula |
C20H16Cl2N2O4 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-3-26-20(25)17-10(2)27-19(24)12(9-23)18(17)16-7-6-15(28-16)11-4-5-13(21)14(22)8-11/h4-8,18H,3,24H2,1-2H3 |
InChI Key |
SLADYFWLWSRJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)N)C |
Origin of Product |
United States |
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